2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene

CAS No.: 1099597-67-7

Cat. No.: VC3002651

Molecular Formula: C8H2F8

Molecular Weight: 250.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1099597-67-7 |

|---|---|

| Molecular Formula | C8H2F8 |

| Molecular Weight | 250.09 g/mol |

| IUPAC Name | 2,3-difluoro-1,4-bis(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C8H2F8/c9-5-3(7(11,12)13)1-2-4(6(5)10)8(14,15)16/h1-2H |

| Standard InChI Key | PNOYZOCIRIBZSK-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1C(F)(F)F)F)F)C(F)(F)F |

| Canonical SMILES | C1=CC(=C(C(=C1C(F)(F)F)F)F)C(F)(F)F |

Introduction

Physical and Chemical Properties

2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene has a well-defined molecular structure and specific physical characteristics that distinguish it from other fluorinated aromatic compounds. The compound features a benzene ring with multiple fluorine-containing substituents arranged in a specific pattern.

Basic Physical Properties

The compound exists as a chemical entity with the following fundamental characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₂F₈ |

| Molecular Weight | 250.09 g/mol |

| CAS Number | 1099597-67-7 |

| MDL Number | MFCD11226683 |

| Physical State | Not specified in available data |

| Hazard Classification | Irritant/Requires refrigeration |

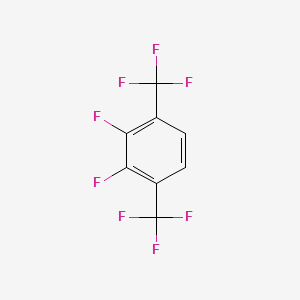

The molecular structure of 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene consists of a benzene ring with two trifluoromethyl (CF₃) groups located at positions 1 and 4, while fluorine atoms are directly attached to carbons at positions 2 and 3 . This arrangement of fluorine-containing substituents contributes significantly to the compound's chemical behavior and reactivity profile.

Chemical Reactivity

While specific reactivity data for 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene is limited in the available search results, the high degree of fluorination typically confers particular chemical characteristics. Highly fluorinated aromatic compounds generally exhibit decreased electron density in the aromatic ring due to the electron-withdrawing effects of the fluorine substituents. This electronic distribution typically results in decreased reactivity toward electrophilic aromatic substitution reactions, while potentially increasing susceptibility to nucleophilic aromatic substitution under appropriate conditions.

The presence of multiple fluorine atoms, particularly in the trifluoromethyl groups, likely contributes to increased chemical stability and resistance to oxidation compared to non-fluorinated analogues. These properties make fluorinated aromatics valuable in applications requiring chemical resistance and stability under harsh conditions.

Related Fluorinated Compounds

2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene belongs to a broader family of fluorinated aromatic compounds with varying substitution patterns. Understanding related compounds provides context for its properties and applications.

Structural Analogues

Several structurally related compounds appear in the search results:

-

1,4-bis(trifluoromethyl)benzene (CAS: 433-01-2): A simpler analogue lacking the 2,3-difluoro substitution, with molecular formula C₈H₄F₆ and molecular weight 214.108 g/mol .

-

2-(Difluoromethyl)-1,4-bis(trifluoromethyl)benzene (CAS: 393-83-9): A related compound with a difluoromethyl group instead of direct fluorine substitution, with molecular formula C₉H₄F₈ and molecular weight 264.11 g/mol .

These compounds differ in their fluorination patterns but share the common feature of trifluoromethyl groups at the 1 and 4 positions of the benzene ring. The varying fluorination patterns likely result in subtle differences in physical properties, reactivity, and potential applications.

Comparative Properties

The physical and chemical properties of these fluorinated aromatics vary based on their specific substitution patterns:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene | C₈H₂F₈ | 250.09 | 1099597-67-7 |

| 1,4-bis(trifluoromethyl)benzene | C₈H₄F₆ | 214.108 | 433-01-2 |

| 2-(Difluoromethyl)-1,4-bis(trifluoromethyl)benzene | C₉H₄F₈ | 264.11 | 393-83-9 |

The differences in molecular weight and fluorine content contribute to variations in properties such as boiling point, solubility, and chemical reactivity. These variations allow for selection of the most appropriate compound for specific applications based on required properties.

Analytical Characterization

Proper identification and characterization of 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene typically involves multiple analytical techniques, though specific analytical data for this compound is limited in the search results.

Spectroscopic Analysis

Fluorinated aromatic compounds are commonly characterized using several spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly valuable for fluorinated compounds, providing information about the specific fluorine environments. For 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene, distinct signals would be expected for the trifluoromethyl groups versus the directly attached fluorine atoms.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹, with CF₃ groups showing specific patterns distinct from single C-F bonds.

-

Mass Spectrometry: The molecular ion and fragmentation pattern can provide confirmation of structure and purity, with fluorinated compounds often showing characteristic fragmentation patterns including loss of fluorine atoms or CF₃ groups.

Chromatographic Methods

Purification and analysis of fluorinated compounds frequently employ chromatographic techniques:

"The reaction mixture is subjected to fractional distillation; 1-trifluoromethyl-3-difluorochloromethyl-benzene (boiling point: 146° C, n 20 D: 1.4182) and 1-difluorochloromethyl-3-fluorodichloromethyl-benzene (boiling point: 179° C, n 20 D: 1.4562) are isolated."

While this example refers to related compounds, similar approaches would be applicable to 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene, potentially including:

-

Gas Chromatography (GC): Useful for assessing purity and identifying impurities

-

High-Performance Liquid Chromatography (HPLC): Applicable for preparative separation and analytical characterization

-

Thin-Layer Chromatography (TLC): Valuable for reaction monitoring and preliminary purity assessment

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume